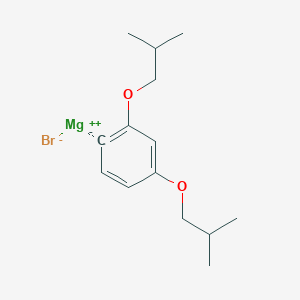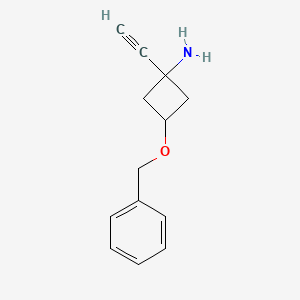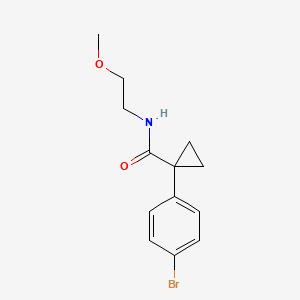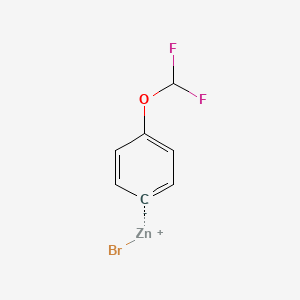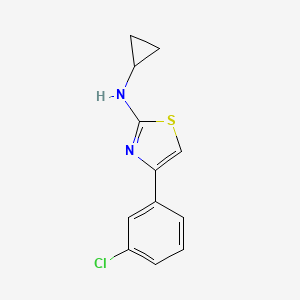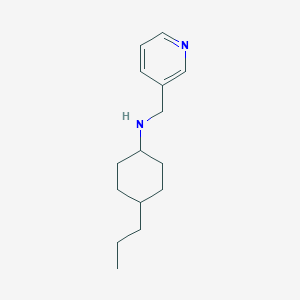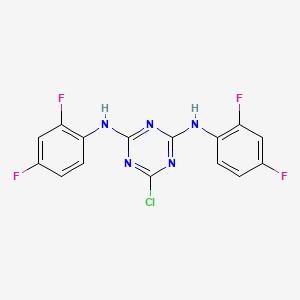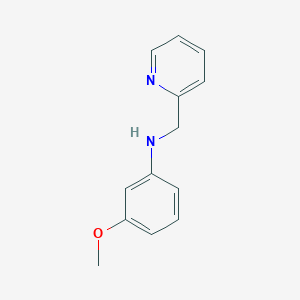
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to an ethanamine backbone, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with 2-(pyrrolidin-1-yl)ethan-1-amine under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to enhance efficiency and yield.
化学反应分析
Types of Reactions
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alkane.
Substitution: Formation of substituted amines or amides.
科学研究应用
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways.
相似化合物的比较
Similar Compounds
- n-Benzyl-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(3-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(4-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Uniqueness
n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C15H24N2 |
|---|---|
分子量 |
232.36 g/mol |
IUPAC 名称 |
N-[(3,4-dimethylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2/c1-13-5-6-15(11-14(13)2)12-16-7-10-17-8-3-4-9-17/h5-6,11,16H,3-4,7-10,12H2,1-2H3 |
InChI 键 |
UFYWEIKEFYZHQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CNCCN2CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


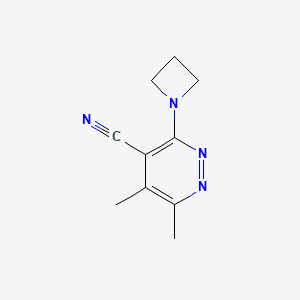
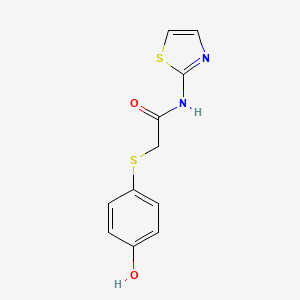
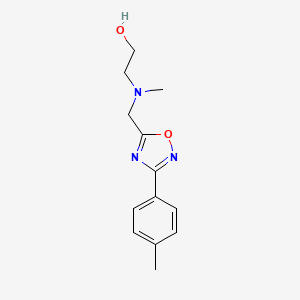
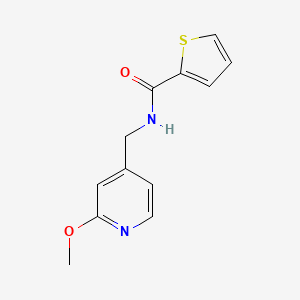
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
